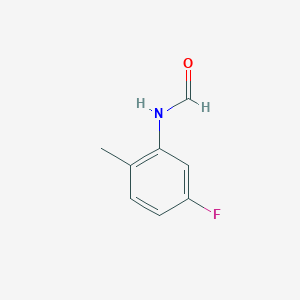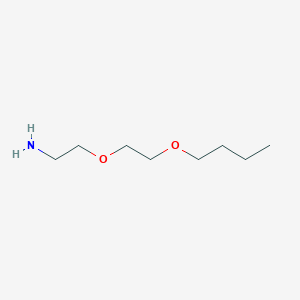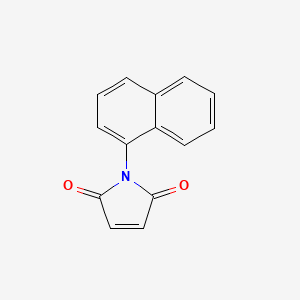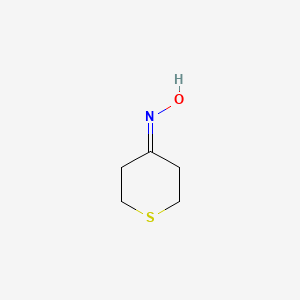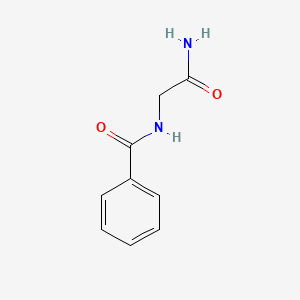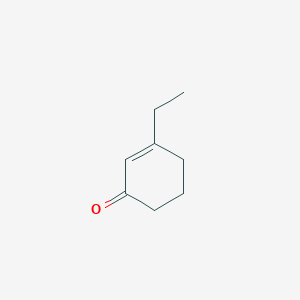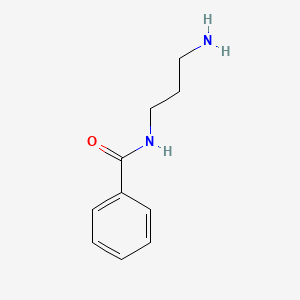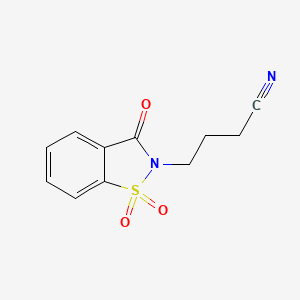
(S)-2-Ethylhexanoic acid
Übersicht
Beschreibung
(S)-2-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a chiral carboxylic acid, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-2-Ethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-ethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of propylene followed by hydrogenation and oxidation. This multi-step process involves the use of catalysts such as rhodium or cobalt complexes to facilitate the reactions. The final product is then purified through distillation or crystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2-ethylhexanoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atom in the carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Ethylhexanoic acid derivatives.
Reduction: 2-Ethylhexanol.
Substitution: Various substituted 2-ethylhexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Ethylhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of plasticizers, lubricants, and coatings due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of (S)-2-Ethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Ethylhexanoic acid can be compared with other similar carboxylic acids, such as:
2-Ethylhexanoic acid: The non-chiral version of the compound.
Hexanoic acid: A shorter chain carboxylic acid with similar chemical properties.
Octanoic acid: A longer chain carboxylic acid with different physical properties.
Uniqueness: this compound is unique due to its chiral nature, which allows it to interact with other chiral molecules in specific ways. This property makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality plays a crucial role.
Eigenschaften
IUPAC Name |
(2S)-2-ethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72377-05-0 | |
| Record name | Hexanoic acid, 2-ethyl-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072377050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-2-Ethylhexanoic acid interact with Cytochrome P450cam compared to its (R)-enantiomer?
A: Research indicates that Cytochrome P450cam exhibits stereoselectivity for both binding and catalyzing the formation of (R)- and this compound from their corresponding alcohols. [, ] While both enantiomers bind to the enzyme, (R)-2-Ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. [, ] Crystallographic studies suggest that this difference in production rate might be attributed to the binding orientation of each enantiomer within the enzyme's active site, with (R)-2-Ethylhexanoic acid exhibiting a more ordered binding state. [, ]
Q2: What is the significance of the observed stereoselectivity in the production of this compound by Cytochrome P450cam?
A: The stereoselective production of this compound by Cytochrome P450cam offers insight into the enzyme's catalytic mechanism and substrate specificity. [, ] This finding highlights the potential for utilizing engineered Cytochrome P450cam variants as biocatalysts for the enantioselective synthesis of chiral molecules like 2-Ethylhexanoic acid. [, ] By understanding the factors governing enantioselectivity, researchers can potentially modify the enzyme's active site to favor the production of specific enantiomers, which is of significant interest in pharmaceutical and fine chemical industries.
Q3: What are the implications of the observed differences in regioselectivity between (R)- and (S)-2-Ethylhexanol during turnover by Cytochrome P450cam?
A: Research shows that (R)-2-Ethylhexanoic acid comprises 50% of the total products formed from (R)-2-Ethylhexanol turnover by Cytochrome P450cam. [, ] In contrast, this compound makes up only 13% of the products resulting from (S)-2-Ethylhexanol turnover. [, ] This suggests that the enzyme exhibits different regioselectivity depending on the enantiomer it interacts with. These differences could be attributed to the distinct binding orientations of each enantiomer within the active site, influencing the accessibility of specific carbon atoms for oxidation. Further research exploring these regioselectivity differences could facilitate the development of engineered enzymes with tailored catalytic activity for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


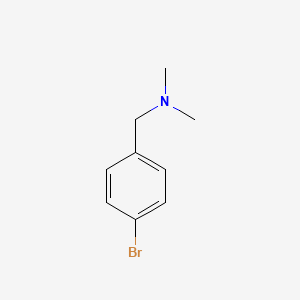
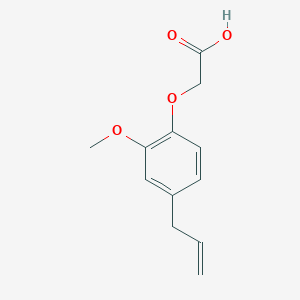
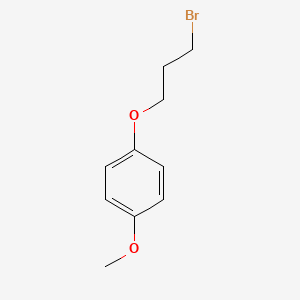
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
